GDC-0879

Description

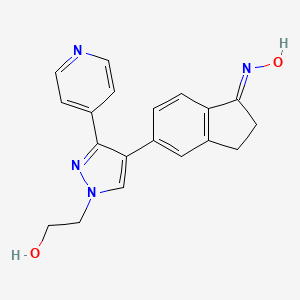

Structure

3D Structure

Properties

IUPAC Name |

2-[4-[(1E)-1-hydroxyimino-2,3-dihydroinden-5-yl]-3-pyridin-4-ylpyrazol-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2/c24-10-9-23-12-17(19(21-23)13-5-7-20-8-6-13)15-1-3-16-14(11-15)2-4-18(16)22-25/h1,3,5-8,11-12,24-25H,2,4,9-10H2/b22-18+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEZZLWQELQORIU-RELWKKBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NO)C2=C1C=C(C=C2)C3=CN(N=C3C4=CC=NC=C4)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=N\O)/C2=C1C=C(C=C2)C3=CN(N=C3C4=CC=NC=C4)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00471110 | |

| Record name | GDC-0879 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2230954-03-5, 905281-76-7 | |

| Record name | GDC-0879 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2230954035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GDC-0879 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GDC-0879 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E488J6BA6E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

GDC-0879 Mechanism of Action in BRAF V600E Mutant Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GDC-0879 is a potent, selective, and orally bioavailable small-molecule inhibitor targeting the RAF family of serine/threonine kinases. Its mechanism of action is of particular interest in cancers harboring the activating BRAF V600E mutation, a common driver in melanoma and other malignancies. In these specific tumor cells, this compound acts as an ATP-competitive inhibitor, effectively suppressing the constitutively active Mitogen-Activated Protein Kinase (MAPK) signaling pathway, leading to reduced cell proliferation. However, the compound's interaction with the RAF signaling network is complex. In cells with wild-type BRAF, particularly those with upstream mutations (e.g., in RAS), this compound can paradoxically activate the MAPK pathway by promoting RAF dimerization. This dual activity underscores the critical importance of cellular context and genetic background in determining the ultimate biological effect of this compound.

Core Mechanism of Action in BRAF V600E Mutant Cells

The BRAF V600E mutation results in a constitutively active BRAF kinase, leading to persistent downstream signaling through the MAPK cascade (RAF-MEK-ERK) independent of upstream signals, thereby driving uncontrolled cell proliferation.[1] this compound was designed to specifically target this oncogenic driver.

2.1 ATP-Competitive Inhibition: this compound functions as a Type I RAF inhibitor. It binds to the ATP-binding pocket of the BRAF V600E kinase domain, preventing the phosphorylation of its downstream substrate, MEK.[2] This direct inhibition leads to a subsequent decrease in the phosphorylation of ERK, the final kinase in the cascade. The suppression of ERK signaling is a critical event, as pERK is responsible for phosphorylating numerous cytoplasmic and nuclear targets that regulate cell growth, division, and survival.[3]

2.2 Pathway Suppression: In BRAF V600E mutant cell lines such as A375 (melanoma) and Colo205 (colorectal carcinoma), treatment with this compound leads to a potent and sustained inhibition of both MEK and ERK phosphorylation.[4][5] This targeted suppression of the MAPK pathway is the primary mechanism behind the anti-proliferative effects observed in these cancer cells.[6] Efficacy is strictly associated with the BRAF V600E mutational status.[3][4]

The Phenomenon of Paradoxical Activation

A critical aspect of the this compound mechanism is its differential effect in BRAF wild-type (WT) cells. While it inhibits the BRAF V600E monomer, it can paradoxically activate MAPK signaling in cells with BRAF WT, especially when there is upstream activation from sources like mutated RAS.[7][8]

3.1 Promotion of RAF Dimerization: In BRAF WT cells, RAF kinases exist in a dynamic equilibrium between inactive monomers and active dimers. This compound binding to one BRAF or CRAF protomer within a dimer complex can induce a conformational change that allosterically transactivates the partner protomer.[7][9] this compound has been shown to stabilize CRAF-BRAF heterodimers.[10][11] This transactivation leads to increased MEK phosphorylation and subsequent activation of the entire MAPK cascade, promoting cell growth—an effect opposite to that seen in BRAF V600E cells.[9] This paradoxical activation is a class effect for many Type I RAF inhibitors and is the mechanistic basis for the development of secondary cutaneous squamous cell carcinomas observed in patients treated with first-generation RAF inhibitors.[9][12]

References

- 1. scholar.harvard.edu [scholar.harvard.edu]

- 2. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 3. Antitumor efficacy of the novel RAF inhibitor this compound is predicted by BRAFV600E mutational status and sustained extracellular signal-regulated kinase/mitogen-activated protein kinase pathway suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. apexbt.com [apexbt.com]

- 7. This compound, a BRAFV600E inhibitor, protects kidney podocytes from death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring Molecular Mechanisms of Paradoxical Activation in the BRAF Kinase Dimers: Atomistic Simulations of Conformational Dynamics and Modeling of Allosteric Communication Networks and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Registered report: RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth | eLife [elifesciences.org]

- 11. biorxiv.org [biorxiv.org]

- 12. RAF inhibitors that evade paradoxical MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

GDC-0879 and the Paradoxical Activation of the ERK Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GDC-0879 is a potent and selective inhibitor of the BRAF kinase, particularly effective against the V600E mutant form commonly found in melanomas.[1][2] However, its clinical development was halted due to a phenomenon known as paradoxical activation of the ERK/MAPK signaling pathway in wild-type BRAF cells. This paradoxical effect, where the inhibitor hyperactivates the pathway it is designed to block, has significant implications for the development of targeted cancer therapies. This technical guide provides an in-depth analysis of the mechanisms underlying this compound-induced paradoxical ERK activation, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Introduction to this compound

This compound is a small molecule, ATP-competitive inhibitor of BRAF kinase.[3] It demonstrated high potency in preclinical models harboring the BRAF V600E mutation, leading to the suppression of the downstream MEK/ERK pathway and subsequent inhibition of tumor growth.[2][4] However, in cells with wild-type BRAF, particularly in the context of upstream activation by RAS mutations or receptor tyrosine kinases (RTKs), this compound was found to enhance, rather than inhibit, ERK signaling.[5][6] This paradoxical activation is a class effect observed with several first-generation RAF inhibitors.[7][8]

The Mechanism of Paradoxical ERK Activation

The paradoxical activation of the ERK pathway by this compound in wild-type BRAF cells is a complex process driven by the inhibitor's interaction with the RAF kinase domain. The binding of this compound to one protomer of a RAF dimer induces a conformational change that promotes the dimerization and transactivation of the drug-free partner.[8][9] This is particularly pronounced for BRAF-CRAF heterodimers.[10] In cells with upstream RAS activation, the increased pool of GTP-bound RAS facilitates the formation of these RAF dimers, priming the pathway for paradoxical activation upon inhibitor binding.

In contrast, in BRAF V600E mutant cells, the kinase is constitutively active as a monomer and does not require dimerization for its oncogenic signaling.[5] Therefore, this compound can effectively bind to and inhibit the monomeric BRAF V600E without inducing the transactivation seen in wild-type cells.

dot

Figure 1: Paradoxical ERK pathway activation by this compound in wild-type BRAF cells.

Quantitative Data

The following tables summarize the in vitro potency and cellular activity of this compound from various studies.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | IC50 (nM) | Reference(s) |

| BRAF V600E | Purified Enzyme Assay | 0.13 | [1][2] |

| pERK | Cellular Assay (MALME-3M) | 63 | [1][2] |

| pMEK1 | Cellular Assay (A375) | 59 | [1] |

| pMEK1 | Cellular Assay (Colo205) | 29 | [1] |

Table 2: Cellular Activity of this compound in BRAF V600E Mutant Cell Lines

| Cell Line | Cancer Type | EC50 (µM) | Reference(s) |

| A375 | Melanoma | < 0.5 | [1] |

| Malme3M | Melanoma | 0.75 | [1][2] |

| Colo205 | Colorectal Carcinoma | < 0.5 | [1] |

Experimental Protocols

This section outlines the general methodologies used to study the effects of this compound.

Cell Culture and Reagents

-

Cell Lines: A375 (BRAF V600E), Malme3M (BRAF V600E), Colo205 (BRAF V600E), and various wild-type BRAF and/or RAS mutant cell lines.

-

Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations.[1]

Western Blotting for Pathway Activation

This protocol is used to assess the phosphorylation status of key proteins in the ERK pathway.

dot

Figure 2: A typical experimental workflow for Western blot analysis.

-

Cell Seeding: Plate cells at a desired density and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of this compound or DMSO as a vehicle control for a specified duration (e.g., 1-24 hours).

-

Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated and total forms of ERK, MEK, and other proteins of interest. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assays

These assays are used to determine the effect of this compound on cell proliferation and survival.

-

Cell Seeding: Seed cells in 96-well plates.

-

Treatment: Treat cells with a dose-response range of this compound for 72 hours.

-

Assay: Add a viability reagent such as CellTiter-Glo® or perform an MTT assay according to the manufacturer's instructions.

-

Measurement: Measure luminescence or absorbance to determine the number of viable cells.

-

Data Analysis: Calculate EC50 values by fitting the data to a four-parameter logistic curve.

Logical Relationships and Clinical Implications

The differential response to this compound based on BRAF mutational status highlights the critical importance of patient stratification in targeted therapy.

dot

References

- 1. selleckchem.com [selleckchem.com]

- 2. apexbt.com [apexbt.com]

- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 4. Antitumor efficacy of the novel RAF inhibitor this compound is predicted by BRAFV600E mutational status and sustained extracellular signal-regulated kinase/mitogen-activated protein kinase pathway suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Paradoxical activation and RAF inhibitor resistance of BRAF protein kinase fusions characterizing pediatric astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a BRAFV600E inhibitor, protects kidney podocytes from death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Registered report: RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth | eLife [elifesciences.org]

GDC-0879 B-Raf Inhibitor: A Technical Guide to its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and preclinical development of GDC-0879, a potent and selective inhibitor of the B-Raf kinase. This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visually represents critical pathways and workflows.

Introduction

This compound is a novel, orally bioavailable small-molecule inhibitor targeting the B-Raf serine/threonine kinase.[1] Developed by Array BioPharma, it emerged from drug discovery programs focused on oncogenic drivers of the mitogen-activated protein kinase (MAPK) signaling pathway. The V600E mutation in the B-Raf gene is a key driver in a significant percentage of melanomas and other cancers, making it a prime target for therapeutic intervention. This compound was designed to selectively inhibit this mutated form of the B-Raf protein, thereby blocking downstream signaling and inhibiting tumor growth.[1] While a promising preclinical candidate, its progression into later-stage clinical trials appears to have been discontinued. This guide focuses on the extensive preclinical data that established its initial promise.

Mechanism of Action

This compound is an ATP-competitive inhibitor of B-Raf kinase.[2] In cancer cells harboring the B-Raf V600E mutation, the MAPK pathway is constitutively active, leading to uncontrolled cell proliferation and survival. This compound binds to the ATP-binding pocket of the B-Raf V600E kinase domain, preventing the phosphorylation of its downstream targets, MEK1 and MEK2. This inhibition leads to a suppression of the entire RAS/RAF/MEK/ERK signaling cascade, resulting in decreased cell proliferation and tumor growth in B-Raf V600E-mutant cancer models.[1]

Paradoxical Activation in Wild-Type B-Raf Cells

An important characteristic of this compound and other type I RAF inhibitors is the phenomenon of paradoxical activation of the MAPK pathway in cells with wild-type B-Raf and upstream activation of the pathway (e.g., through RAS mutations). In this context, the binding of this compound to one B-Raf molecule in a dimer can promote the transactivation of the other protomer, leading to an overall increase in downstream ERK signaling.[3] This has been a key consideration in the development of second-generation RAF inhibitors.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Biochemical and Cellular Activity

| Target/Assay | Cell Line | IC50/EC50 | Reference(s) |

| Purified B-Raf V600E | - | 0.13 nM | [2] |

| Cellular pERK | - | 63 nM | [2] |

| pMEK1 Inhibition | A375 (Melanoma) | 59 nM | [2] |

| pMEK1 Inhibition | Colo205 (Colorectal) | 29 nM | [2] |

| B-Raf V600E Inhibition | Malme3M (Melanoma) | 0.75 µM | [2] |

| Cellular Viability | Various B-Raf V600E mutant cell lines | < 0.5 µM | [2] |

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Preclinical Species

| Species | Clearance (CL) (mL/min/kg) | Volume of Distribution (Vd) (L/kg) | Terminal Half-life (t1/2) (h) | Absolute Oral Bioavailability (%) | Reference(s) |

| Mouse | 18.7 - 24.3 | 0.49 - 1.9 | - | 65% | [4] |

| Rat | 86.9 ± 14.2 | 0.49 - 1.9 | 0.28 | - | [4] |

| Dog | 5.84 ± 1.06 | 0.49 - 1.9 | 2.97 | 18% | [4] |

| Monkey | 14.5 ± 2.1 | 0.49 - 1.9 | - | - | [4] |

Data are presented as mean ± SD where available.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

B-Raf V600E Enzymatic Assay

Objective: To determine the direct inhibitory activity of this compound on purified B-Raf V600E kinase.

Materials:

-

Purified recombinant B-Raf V600E enzyme

-

MEK1 as substrate

-

ATP (radiolabeled or for use with luminescence-based detection)

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

-

This compound at various concentrations

-

96-well plates

-

Detection reagents (e.g., phosphospecific antibodies for MEK1, or ADP-Glo™ Kinase Assay kit)

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase reaction buffer.

-

In a 96-well plate, add the B-Raf V600E enzyme and the MEK1 substrate.

-

Add the diluted this compound or vehicle control (DMSO) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Quantify the amount of phosphorylated MEK1 using an appropriate detection method (e.g., ELISA, Western blot, or luminescence).

-

Calculate the IC50 value by plotting the percent inhibition against the log concentration of this compound.

Cellular pMEK and pERK Inhibition Assays

Objective: To assess the ability of this compound to inhibit the phosphorylation of MEK and ERK in a cellular context.

Materials:

-

B-Raf V600E mutant cell lines (e.g., A375 melanoma, Colo205 colorectal carcinoma)

-

Complete cell culture medium

-

This compound at various concentrations

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies against pMEK, total MEK, pERK, total ERK, and a loading control (e.g., GAPDH)

-

ELISA kits for pMEK or pERK detection (optional)

-

Western blotting equipment and reagents

Procedure:

-

Seed cells in 6-well or 12-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or vehicle control for a specified time (e.g., 2 hours).

-

Wash the cells with cold PBS and lyse them on ice with lysis buffer.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of the lysates.

-

Analyze the levels of pMEK, total MEK, pERK, and total ERK by Western blotting or ELISA.

-

Quantify the band intensities (for Western blot) and normalize to the total protein and loading control.

-

Calculate the IC50 values for pMEK and pERK inhibition.

Cell Proliferation/Viability Assay

Objective: To determine the effect of this compound on the proliferation and viability of cancer cell lines.

Materials:

-

Cancer cell lines (B-Raf V600E mutant and wild-type)

-

Complete cell culture medium

-

This compound at various concentrations

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

-

Plate reader

Procedure:

-

Seed cells in 96-well plates at an appropriate density.

-

Allow the cells to adhere overnight.

-

Treat the cells with serial dilutions of this compound or vehicle control.

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

Calculate the percent viability relative to the vehicle-treated control and determine the EC50 value.

In Vivo Xenograft Tumor Model

Objective: To evaluate the antitumor efficacy of this compound in a preclinical animal model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

B-Raf V600E mutant cancer cell line (e.g., A375)

-

This compound formulation for oral administration (e.g., in 0.5% methylcellulose and 0.2% Tween 80)[2]

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control orally at a specified dose and schedule (e.g., once daily).

-

Measure tumor volume with calipers at regular intervals.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

-

Analyze the tumor growth inhibition data to assess the efficacy of this compound.

Chemical Structure

The chemical structure of this compound is provided below.

Development Trajectory and Conclusion

This compound demonstrated significant promise in preclinical studies as a potent and selective inhibitor of B-Raf V600E. Its ability to inhibit the MAPK pathway and suppress tumor growth in relevant cancer models was well-documented.[1] However, despite this strong preclinical profile, there is no publicly available evidence to suggest that this compound progressed into late-stage clinical trials. The development of B-Raf inhibitors has been a competitive landscape, with first-generation inhibitors like vemurafenib and dabrafenib gaining regulatory approval. These were followed by next-generation inhibitors and combination therapies aimed at overcoming resistance and mitigating paradoxical activation. It is plausible that strategic decisions within the pharmaceutical industry, the emergence of competing molecules with more favorable properties, or undisclosed challenges in early clinical development led to the discontinuation of this compound's advancement. Nevertheless, the extensive preclinical characterization of this compound has provided valuable insights into the biology of the MAPK pathway and the principles of targeting oncogenic kinases. It remains an important tool compound for researchers studying RAF signaling.

References

- 1. Antitumor efficacy of the novel RAF inhibitor this compound is predicted by BRAFV600E mutational status and sustained extracellular signal-regulated kinase/mitogen-activated protein kinase pathway suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound, a BRAFV600E inhibitor, protects kidney podocytes from death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Disposition of this compound, a B-RAF kinase inhibitor in preclinical species - PubMed [pubmed.ncbi.nlm.nih.gov]

GDC-0879: An In-Depth Technical Guide to its ATP-Competitive Inhibition of B-Raf

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GDC-0879, a potent and selective ATP-competitive inhibitor of the B-Raf kinase. The document details the quantitative biochemical and cellular activity of this compound, provides in-depth experimental protocols for its evaluation, and visualizes key concepts through signaling pathway and workflow diagrams.

Quantitative Inhibition Profile of this compound

This compound demonstrates potent inhibition of the B-Raf V600E mutant kinase and effectively suppresses the downstream MAPK signaling pathway in cancer cell lines harboring this mutation. The following tables summarize the key quantitative data regarding its inhibitory activity.

Table 1: Biochemical Potency against B-Raf V600E

| Target Enzyme | Assay Type | IC₅₀ (nM) | Reference |

| Purified B-Raf V600E | Kinase Assay | 0.13 | [1][2][3] |

Table 2: Cellular Activity in B-Raf V600E Mutant Cell Lines

| Cell Line | Assay Target | Assay Type | IC₅₀ (nM) | Reference |

| A375 | pMEK1 Inhibition | ELISA | 59 | [1][4] |

| Colo205 | pMEK1 Inhibition | ELISA | 29 | [1][4] |

| Malme-3M | pERK Inhibition | Western Blot | 63 | [1][2][3] |

| A375 | pERK Inhibition | Western Blot | 63 | [1] |

| Malme-3M | Antiproliferative Activity | Cell Viability | 750 | [1] |

| A375 | Antiproliferative Activity | Cell Viability | < 1000 | [4] |

Mechanism of Action: ATP-Competitive Inhibition

This compound functions as a Type I kinase inhibitor, binding to the active conformation of the B-Raf kinase domain.[5] It directly competes with endogenous ATP for binding to the catalytic site, thereby preventing the phosphorylation and activation of its downstream substrate, MEK. This mode of inhibition is particularly effective against constitutively active mutants of B-Raf, such as V600E, which are prevalent in various cancers.[6]

Key Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in B-Raf can lead to constitutive activation of this pathway, driving oncogenesis. This compound's inhibition of B-Raf effectively blocks this aberrant signaling.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

B-Raf V600E Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to determine the IC₅₀ of this compound against B-Raf V600E. The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by the inhibitor.

Materials:

-

B-Raf V600E enzyme

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Kinase Tracer (Alexa Fluor™ 647-labeled)

-

1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

This compound serial dilutions in DMSO

-

384-well assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 µM with 1:3 serial dilutions.

-

Reagent Preparation (3X final concentration):

-

This compound Solution: Dilute the DMSO serial dilutions into Kinase Buffer A.

-

Kinase/Antibody Mixture: Prepare a solution of B-Raf V600E and Eu-anti-Tag antibody in Kinase Buffer A.

-

Tracer Solution: Prepare a solution of the kinase tracer in Kinase Buffer A.

-

-

Assay Assembly (15 µL final volume):

-

Add 5 µL of the this compound solution to the assay plate wells.

-

Add 5 µL of the Kinase/Antibody mixture.

-

Add 5 µL of the Tracer solution.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cellular Phospho-MEK and Phospho-ERK Inhibition Assay (Western Blot)

This protocol details the procedure to measure the inhibition of MEK and ERK phosphorylation in B-Raf V600E mutant cell lines (e.g., A375, Colo205) upon treatment with this compound.

Materials:

-

A375 or Colo205 cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound serial dilutions

-

Ice-cold PBS

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running and transfer buffers

-

PVDF membrane

-

Blocking Buffer (5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-pMEK1/2, anti-MEK1/2, anti-pERK1/2, anti-ERK1/2, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with a range of this compound concentrations (e.g., 0.5 nM to 6.75 µM) for a specified time (e.g., 25 minutes for pMEK, 1-2 hours for pERK).[4]

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in ice-cold RIPA buffer.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against pMEK, pERK, or loading controls overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using an ECL substrate and an imaging system.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize the phosphorylated protein signal to the total protein signal for each lane.

-

Plot the normalized signal against the this compound concentration to determine the IC₅₀.

-

Antiproliferative Activity Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of this compound on the proliferation and viability of cancer cell lines.

Materials:

-

A375 or other relevant cancer cell lines

-

Complete cell culture medium

-

This compound serial dilutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance, normalize the data to the vehicle-treated control wells, and plot the percentage of cell viability against the logarithm of this compound concentration to calculate the IC₅₀ or EC₅₀ value.

Conclusion

This compound is a highly potent and selective ATP-competitive inhibitor of B-Raf, with pronounced activity against the V600E mutant. Its ability to robustly inhibit the MAPK signaling pathway in B-Raf mutant cancer cells underscores its potential as a targeted therapeutic agent. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation and characterization of this compound and other B-Raf inhibitors.

References

GDC-0879 Target Selectivity Profile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target selectivity profile of GDC-0879, a potent and selective inhibitor of B-Raf kinase. The information presented herein is intended to support researchers and drug development professionals in their evaluation and application of this compound.

Executive Summary

This compound is a small molecule inhibitor that potently and selectively targets the V600E mutant of the B-Raf kinase, a key component of the RAF-MEK-ERK signaling pathway.[1][2] Dysregulation of this pathway is a critical factor in the pathogenesis of several human cancers, particularly melanoma.[2] this compound exhibits high affinity for B-Raf V600E in biochemical assays and effectively suppresses downstream signaling in cellular models harboring this mutation. While highly selective for RAF kinases, this compound has been observed to inhibit other kinases at higher concentrations. This guide provides detailed quantitative data on its selectivity, protocols for key experimental assays, and visual representations of the relevant signaling pathway and experimental workflows.

Target Selectivity Profile

The selectivity of this compound has been primarily characterized through in vitro biochemical assays against its intended target, B-Raf V600E, and panels of other kinases.

On-Target Potency

This compound demonstrates sub-nanomolar potency against purified B-Raf V600E in biochemical assays. In cellular contexts, it effectively inhibits the phosphorylation of downstream effectors MEK and ERK in B-Raf V600E mutant cell lines.[1]

Table 1: On-Target Potency of this compound

| Assay Type | Target/Endpoint | Cell Line | IC50 (nM) |

| Biochemical | Purified B-Raf V600E | - | 0.13[1] |

| Cellular | pMEK1 Inhibition | A375 (Melanoma) | 59[1] |

| Cellular | pMEK1 Inhibition | Colo205 (Colorectal) | 29[1] |

| Cellular | pERK Inhibition | Malme-3M | 63[1] |

Off-Target Selectivity

A kinase panel screening of this compound at a concentration of 1 µM against 140 different kinases revealed a high degree of selectivity for RAF kinases.[3]

Table 2: Off-Target Kinase Inhibition by this compound at 1 µM [3]

| Kinase Family | Kinase | Percent Inhibition |

| RAF | RAF Kinases | >90% |

| Casein Kinase | CSNK1D | >50% |

Note: A comprehensive list of the 140 kinases screened is not publicly available. The data presented represents the most significant off-target activity reported.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the target selectivity of this compound.

Biochemical B-Raf V600E Inhibition Assay (Representative Protocol)

This protocol is based on the principles of a homogenous, proximity-based assay format, such as AlphaScreen, commonly used for kinase inhibitor screening.

Objective: To determine the in vitro inhibitory activity of this compound against purified B-Raf V600E kinase.

Materials:

-

Recombinant human B-Raf V600E enzyme

-

Biotinylated MEK1 substrate

-

ATP

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

-

This compound (serially diluted)

-

Streptavidin-coated Donor beads

-

Phospho-MEK1 specific antibody-conjugated Acceptor beads

-

384-well microplates

-

Plate reader capable of AlphaScreen detection

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add 5 µL of the this compound dilution or vehicle control (DMSO) to the wells of a 384-well plate.

-

Add 5 µL of a solution containing B-Raf V600E enzyme and biotinylated MEK1 substrate in assay buffer to each well.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding a solution containing Streptavidin-coated Donor beads and anti-phospho-MEK1 Acceptor beads in a bead detection buffer.

-

Incubate the plate in the dark at room temperature for 60 minutes.

-

Read the plate on an AlphaScreen-capable plate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.

Cellular Phospho-ERK (pERK) Inhibition Assay

This protocol describes the use of Western blotting to assess the inhibition of ERK phosphorylation in cells treated with this compound.

Objective: To determine the cellular potency of this compound by measuring the levels of phosphorylated ERK.

Materials:

-

B-Raf V600E mutant human cancer cell line (e.g., A375 melanoma)

-

Complete cell culture medium

-

This compound (serially diluted)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Mouse anti-total-ERK1/2

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed A375 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a range of this compound concentrations for 2 hours.

-

Wash the cells with ice-cold PBS and lyse them with 100 µL of lysis buffer per well.

-

Scrape the cell lysates, transfer to microcentrifuge tubes, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary anti-pERK antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with anti-total-ERK antibody as a loading control.

-

Quantify the band intensities and calculate the ratio of pERK to total ERK. Determine the IC50 value by plotting the pERK/total ERK ratio against the this compound concentration.

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of the biological pathway and experimental procedures are provided below to facilitate understanding.

Caption: The RAF-MEK-ERK signaling cascade.

Caption: Workflow for the cellular pERK inhibition assay.

Conclusion

This compound is a highly potent and selective inhibitor of B-Raf V600E. Its selectivity profile, characterized by strong on-target activity and limited off-target effects at therapeutic concentrations, makes it a valuable tool for studying the RAF-MEK-ERK signaling pathway and a promising candidate for the development of targeted cancer therapies. The experimental protocols and diagrams provided in this guide offer a framework for the further investigation and application of this compound in a research setting.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Antitumor efficacy of the novel RAF inhibitor this compound is predicted by BRAFV600E mutational status and sustained extracellular signal-regulated kinase/mitogen-activated protein kinase pathway suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

GDC-0879 and Its Effects on Wild-Type BRAF Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GDC-0879 is a potent, ATP-competitive, small-molecule inhibitor of the RAF family of serine/threonine kinases, with high selectivity for the BRAF V600E mutant form. However, its interaction with wild-type (WT) BRAF presents a complex and scientifically intriguing phenomenon known as "paradoxical activation" of the MAPK/ERK signaling pathway. This technical guide provides an in-depth analysis of the mechanisms underlying this effect, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and experimental workflows. Understanding these paradoxical effects is critical for the development of next-generation RAF inhibitors and for defining their optimal therapeutic application in oncology.

Mechanism of Action on Wild-Type BRAF

While this compound effectively inhibits the constitutively active BRAF V600E mutant, its engagement with WT BRAF in cells with upstream activation (e.g., RAS mutations) leads to an unexpected increase in downstream signaling. This paradoxical activation is a consequence of the inhibitor's ability to promote the dimerization of RAF kinases.

This compound, a Type I RAF inhibitor, binds to the active, "DFG-in" conformation of the BRAF kinase domain. This binding stabilizes one protomer within a RAF dimer (either a BRAF-CRAF heterodimer or a BRAF-BRAF homodimer) in an active-like state. This, in turn, allosterically activates the unbound partner protomer, leading to the phosphorylation and activation of downstream targets MEK1/2 and subsequently ERK1/2. This transactivation within the dimer circumvents the inhibitory effect of this compound on the bound protomer, resulting in a net increase in pathway output. The presence of active RAS (RAS-GTP) enhances this process by recruiting RAF kinases to the plasma membrane and facilitating their dimerization.

Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data regarding the activity of this compound from various in vitro and cellular assays.

| Parameter | Target/Cell Line | Value | Assay Type | Reference |

| IC50 | Purified BRAF V600E | 0.13 nM | In vitro kinase assay | [1][2] |

| IC50 | Cellular pERK | 63 nM | Cellular assay | [1][3] |

| IC50 | pMEK1 inhibition (A375 cells) | 59 nM | Cellular assay | [1] |

| IC50 | pMEK1 inhibition (Colo205 cells) | 29 nM | Cellular assay | [1] |

| EC50 | BRAFKD homodimerization | 12 nM | BRET assay | [4] |

| EC50 | Cellular Viability (Malme3M) | 0.75 µM | Cellular assay | [1][2] |

| EC50 | Cellular Proliferation (A375) | 0.3 µM | Cellular assay | [5] |

Experimental Protocols

Bioluminescence Resonance Energy Transfer (BRET) Assay for RAF Dimerization

This assay is used to monitor the dimerization of RAF kinase domains in living cells in response to compound treatment.

Materials:

-

HEK293T cells

-

Expression vectors for RAF kinase domains fused to a BRET donor (e.g., Renilla luciferase, Rluc) and a BRET acceptor (e.g., GFP)

-

Transfection reagent (e.g., Lipofectamine)

-

BRET substrate (e.g., coelenterazine h)

-

This compound

-

Plate reader capable of measuring dual-emission luminescence

Procedure:

-

Co-transfect HEK293T cells with plasmids encoding the Rluc-BRAFKD and GFP-BRAFKD fusion proteins.

-

Plate the transfected cells in a 96-well or 384-well plate.

-

24-48 hours post-transfection, treat the cells with varying concentrations of this compound or vehicle control.

-

Incubate for the desired time (e.g., 1 hour).

-

Add the BRET substrate (coelenterazine h) to each well.

-

Immediately measure the luminescence signals at the emission wavelengths for the donor (e.g., ~480 nm) and the acceptor (e.g., ~530 nm).

-

Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates an increase in RAF dimerization.

Co-Immunoprecipitation (Co-IP) for RAF Dimerization

This biochemical method is used to verify the physical interaction between RAF proteins.

Materials:

-

HEK293T cells

-

Expression vectors for differentially tagged RAF proteins (e.g., Flag-BRAF and GFP-CRAF)

-

Transfection reagent

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Antibodies for immunoprecipitation (e.g., anti-Flag antibody)

-

Protein A/G agarose beads

-

Antibodies for Western blotting (e.g., anti-GFP and anti-Flag antibodies)

-

This compound

Procedure:

-

Co-transfect HEK293T cells with plasmids encoding Flag-BRAF and GFP-CRAF.

-

Treat the cells with this compound or vehicle control for the desired time.

-

Lyse the cells and clarify the lysates by centrifugation.

-

Incubate the lysates with an anti-Flag antibody to capture Flag-BRAF and its interacting partners.

-

Add Protein A/G agarose beads to pull down the antibody-protein complexes.

-

Wash the beads to remove non-specific binding.

-

Elute the protein complexes from the beads.

-

Analyze the eluates by SDS-PAGE and Western blotting using anti-GFP and anti-Flag antibodies to detect the presence of GFP-CRAF in the Flag-BRAF immunoprecipitate.

Western Blotting for MAPK Pathway Activation

This technique is used to measure the phosphorylation status of MEK and ERK, which are indicators of pathway activation.

Materials:

-

Cells with wild-type BRAF (e.g., HCT116)

-

This compound

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-MEK (Ser217/221), anti-total MEK, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and an antibody for a loading control (e.g., anti-GAPDH).

-

Secondary antibodies conjugated to HRP.

-

Chemiluminescent substrate.

Procedure:

-

Culture wild-type BRAF cells (e.g., HCT116) to sub-confluency.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against phospho-MEK, total MEK, phospho-ERK, and total ERK.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of MEK and ERK phosphorylation.

Visualizing Signaling and Experimental Workflows

Signaling Pathway Diagram

Caption: Paradoxical activation of MAPK signaling by this compound in wild-type BRAF cells.

Experimental Workflow Diagram

Caption: Workflow for characterizing this compound's effects on wild-type BRAF signaling.

Conclusion and Implications

The paradoxical activation of the MAPK pathway by this compound in wild-type BRAF cells is a critical consideration in the development and clinical application of RAF inhibitors. This phenomenon underscores the importance of understanding the genetic context of a tumor, particularly the status of RAS and RAF genes, when considering targeted therapies. While detrimental in the context of RAS-mutant tumors, the principles of inhibitor-induced dimerization and transactivation have informed the design of "paradox-breaker" RAF inhibitors that can effectively inhibit mutant BRAF without activating the pathway in wild-type cells. Furthermore, the study of this compound has provided invaluable insights into the complex allosteric regulation of RAF kinases, contributing to a deeper understanding of RAS/RAF signaling in both normal physiology and cancer.

References

GDC-0879 In Vitro Kinase Assay: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro kinase assay protocols for GDC-0879, a potent and selective inhibitor of B-Raf kinase. The information compiled herein is intended to equip researchers with the necessary details to design and execute robust experiments for evaluating the efficacy and selectivity of this compound and similar kinase inhibitors.

Introduction to this compound

This compound is a small molecule inhibitor that has demonstrated high potency against the V600E mutant of B-Raf, a serine/threonine kinase frequently implicated in various cancers.[1] Its mechanism of action is ATP-competitive, and it plays a crucial role in the Raf/MEK/ERK signaling cascade.[2] Understanding the precise inhibitory activity and selectivity of this compound is paramount for its development and application in targeted cancer therapy. This guide outlines both biochemical and cell-based in vitro assays to characterize its inhibitory profile.

Quantitative Inhibitory Activity of this compound

The inhibitory potency of this compound has been quantified against its primary target, B-Raf (V600E), as well as in cellular contexts by measuring the phosphorylation of downstream effectors.

| Assay Type | Target/Readout | Value | Cell Line (if applicable) | Reference |

| Biochemical Assay | Purified B-RafV600E | IC50 = 0.13 nM | N/A | [1][3][4] |

| Cellular Assay | pERK Inhibition | IC50 = 63 nM | Malme-3M | [1][2] |

| Cellular Assay | pMEK1 Inhibition | IC50 = 59 nM | A375 | [3][4] |

| Cellular Assay | pMEK1 Inhibition | IC50 = 29 nM | Colo205 | [3][4] |

| Cellular Assay | Cell Viability | EC50 = 0.75 µM | Malme-3M | [4] |

Kinase Selectivity Profile

This compound has been profiled against a broad panel of kinases to determine its selectivity. At a concentration of 1 µM, this compound was tested against 140 different kinases. The results demonstrated high selectivity for RAF kinases.

| Kinase Family | Inhibition | Notes | Reference |

| RAF Kinases | >90% | High potency against the primary target family. | [2] |

| CSNK1D | >50% | Notable off-target activity observed. | [2] |

A comprehensive list of all 140 kinases and their respective inhibition percentages is not publicly available. Researchers are advised to perform their own selectivity profiling for kinases of specific interest.

Experimental Protocols

Biochemical In Vitro Kinase Assay for B-RafV600E

This protocol describes a representative luminescent-based kinase assay to determine the IC50 of this compound against purified B-RafV600E. This methodology is adapted from commercially available kinase assay kits.[5][6][7]

Materials:

-

Purified recombinant B-RafV600E enzyme

-

ATP

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

This compound (serial dilutions)

-

Kinase-Glo® MAX reagent

-

White, 96-well plates

Procedure:

-

Prepare Master Mix: For each reaction, prepare a master mix containing 5x Kinase Buffer, ATP (at a concentration near the Km for B-Raf), and the RAF substrate.

-

Aliquot Master Mix: Add 25 µL of the master mix to each well of a 96-well plate.

-

Add Inhibitor: Add 5 µL of serially diluted this compound to the "Test Inhibitor" wells. For "Positive Control" and "Blank" wells, add 5 µL of the diluent solution (e.g., DMSO).

-

Prepare Enzyme: Thaw the B-RafV600E enzyme on ice and dilute it to the desired concentration (e.g., 2.5 ng/µL) with 1x Kinase Buffer.

-

Initiate Reaction: To all wells except the "Blank", add 20 µL of the diluted B-RafV600E enzyme. To the "Blank" wells, add 20 µL of 1x Kinase Buffer.

-

Incubate: Incubate the plate at 30°C for a specified time (e.g., 40 minutes).

-

Detect Kinase Activity: Add 50 µL of Kinase-Glo® MAX reagent to each well to stop the kinase reaction and generate a luminescent signal.

-

Measure Luminescence: Incubate the plate at room temperature for 10 minutes to stabilize the signal and then measure luminescence using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the positive and blank controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular In Vitro Assay for pMEK1 Inhibition by ELISA

This protocol details a cell-based ELISA to determine the IC50 of this compound for the inhibition of MEK1 phosphorylation in cancer cell lines harboring the B-RafV600E mutation.[3]

Materials:

-

A375 or Colo205 cells

-

Cell culture medium and supplements

-

This compound (serial dilutions)

-

Cell lysis buffer

-

BCA protein assay kit

-

pMEK1 and total MEK1 ELISA kits

-

96-well plates

Procedure:

-

Cell Seeding: Seed A375 or Colo205 cells in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., from 0.5 nM to 6.75 µM) for 25 minutes.[3]

-

Cell Lysis: Aspirate the media and lyse the cells using an appropriate lysis buffer.

-

Protein Quantification: Determine the total protein concentration in each cell lysate using a BCA protein assay.

-

ELISA for pMEK1 and Total MEK1:

-

Use commercially available ELISA kits to measure the levels of phosphorylated MEK1 (pMEK1) and total MEK1 in each lysate.

-

Typically, 20 µg of protein per well is used for the ELISA, with each sample analyzed in duplicate.[3]

-

-

Data Analysis:

-

Calculate the ratio of pMEK1 to total MEK1 for each this compound concentration.

-

Normalize the data to the untreated control.

-

Determine the IC50 value for pMEK1 inhibition by performing a nonlinear regression analysis.[3]

-

Visualizations

The following diagrams illustrate the signaling pathway targeted by this compound and the general workflows for the described assays.

Caption: this compound inhibits the constitutively active B-Raf(V600E) kinase.

Caption: Workflow for the biochemical in vitro kinase assay.

Caption: Workflow for the cellular in vitro pMEK1 inhibition assay.

References

Methodological & Application

GDC-0879: A Selective B-Raf Inhibitor for Cancer Research

Application Notes and Protocols for Cell Culture Treatment

Abstract

GDC-0879 is a potent and highly selective small-molecule inhibitor of the B-Raf kinase, a key component of the MAPK/ERK signaling pathway.[1] This pathway is frequently dysregulated in various cancers, most notably in melanomas harboring the BRAF V600E mutation. This compound exhibits significant anti-proliferative activity in cancer cell lines with this mutation by inhibiting the downstream signaling cascade. This document provides detailed protocols for the in vitro use of this compound in cancer cell culture, including methods for assessing its effects on cell viability, protein phosphorylation, and signaling pathways.

Mechanism of Action

This compound selectively targets the B-Raf kinase, with a particularly high affinity for the V600E mutant form of the protein.[1] In normal cellular signaling, the RAS-RAF-MEK-ERK pathway plays a crucial role in regulating cell growth, proliferation, and survival. The BRAF V600E mutation leads to constitutive activation of the B-Raf kinase, resulting in uncontrolled cell proliferation and tumor growth. This compound inhibits the kinase activity of B-Raf, thereby blocking the phosphorylation of its downstream targets, MEK1/2, and subsequently, ERK1/2. This inhibition leads to a reduction in cell proliferation and can induce apoptosis in BRAF V600E-mutant cancer cells.[1] Interestingly, in cells with wild-type BRAF, this compound can paradoxically activate the MEK/ERK pathway, a phenomenon important to consider in experimental design.[2]

References

Application Notes and Protocols: GDC-0879 Preparation for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0879 is a potent and highly selective, orally bioavailable small-molecule inhibitor of the B-Raf kinase.[1][2] It is particularly effective against the oncogenic B-RafV600E mutation, which is prevalent in various cancers, including melanoma.[1] this compound targets the Raf/MEK/ERK signaling cascade, a critical pathway in regulating cell proliferation and survival.[3] These application notes provide detailed protocols for the preparation and administration of this compound for preclinical in vivo studies, along with key data on its mechanism of action and pharmacokinetics.

Mechanism of Action

This compound exerts its antitumor effects by inhibiting the RAF-MEK-ERK signaling pathway. In cancer cells harboring the B-RafV600E mutation, the pathway is constitutively active, driving uncontrolled cell growth. This compound selectively binds to and inhibits the B-RafV600E kinase, leading to decreased phosphorylation of its downstream targets, MEK and ERK.[1][4] This suppression of the signaling cascade results in the inhibition of tumor progression.[5]

Interestingly, in cells with wild-type B-Raf, this compound can paradoxically activate the pathway by promoting the formation of RAF dimers, a critical consideration for experimental design and interpretation.[6]

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

| Target | Cell Line | Assay | IC₅₀ | Citation |

| B-RafV600E (purified enzyme) | - | Enzyme Assay | 0.13 nM | [7][8] |

| pMEK1 | A375 (melanoma) | Cellular Assay | 59 nM | [4][7] |

| pMEK1 | Colo205 (colorectal) | Cellular Assay | 29 nM | [4][7] |

| pERK | MALME-3M | Cellular Assay | 63 nM | [8] |

| pMEK1 | A375 Xenograft | In Vivo Assay | 3.06 µM | [9] |

Table 2: Recommended Formulations for In Vivo Studies

| Administration Route | Vehicle Composition | Concentration | Notes | Citation |

| Oral (p.o.) | 0.5% methylcellulose + 0.2% Tween 80 in sterile water | 1-20 mg/mL | Prepare a uniform suspension. Use immediately for best results. | [7][10] |

| Intravenous (i.v.) | 30% aqueous sulfoxybutylether-β-cyclodextrin (SBE-β-CD) | 0.25-2 mg/mL | Ensure complete dissolution to form a clear solution. | [10] |

Table 3: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Species/Model | Administration | Citation |

| Clearance (CL) | 18.7-24.3 mL/min/kg | CD-1 Mice | Intravenous | [10][11] |

| Volume of Distribution (Vd) | 0.49-1.9 L/kg | Various | Intravenous | [11] |

| Absolute Oral Bioavailability | ~65% | CD-1 Mice | Oral | [10][11] |

| Plasma Protein Binding | 68.8% - 81.9% | Mouse, Rat, Dog, Monkey, Human | - | [10][11] |

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration (Suspension)

This protocol describes the preparation of a 10 mg/mL this compound suspension, suitable for oral gavage in mice.

Materials:

-

This compound powder

-

Vehicle: 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water

-

Sterile conical tube (e.g., 15 mL or 50 mL)

-

Spatula

-

Analytical balance

-

Vortex mixer and/or sonicator

Procedure:

-

Prepare the Vehicle:

-

To prepare 10 mL of vehicle, add 50 mg of methylcellulose to ~9.8 mL of sterile water. Heat gently and stir until dissolved.

-

Allow the solution to cool to room temperature.

-

Add 20 µL of Tween 80 and mix thoroughly.

-

-

Weigh this compound: Accurately weigh the required amount of this compound powder. For example, to prepare 5 mL of a 10 mg/mL suspension, weigh 50 mg of this compound.

-

Create a Paste: Transfer the weighed this compound into a sterile conical tube. Add a small volume of the vehicle (e.g., 0.5 mL) and mix with a spatula or by vortexing to create a uniform paste. This step helps prevent clumping.

-

Suspend the Compound: Gradually add the remaining vehicle to the paste while continuously vortexing to ensure a homogenous suspension.

-

Final Mixing: Once all the vehicle has been added, vortex the suspension vigorously for 1-2 minutes. If necessary, use a bath sonicator for a short period to break up any remaining aggregates.

-

Administration: The suspension should be a uniform, milky consistency. Mix well (e.g., by inverting or vortexing) immediately before each animal is dosed to ensure accurate delivery. The formulation should be used immediately for optimal results.[7]

Protocol 2: Preparation of this compound for Intravenous Administration (Solution)

This protocol outlines the preparation of this compound in a cyclodextrin-based vehicle for IV injection.[10]

Materials:

-

This compound powder

-

Vehicle: 30% (w/v) SBE-β-CD in sterile water or saline

-

Sterile vials

-

Analytical balance

-

Vortex mixer and/or sonicator

Procedure:

-

Prepare the Vehicle: Dissolve the required amount of SBE-β-CD in sterile water (e.g., 3 g in a final volume of 10 mL). Ensure it is completely dissolved.

-

Weigh this compound: Accurately weigh the required amount of this compound for the desired final concentration (e.g., 10 mg for 5 mL of a 2 mg/mL solution).

-

Dissolve the Compound: Add the this compound powder to the SBE-β-CD vehicle.

-

Mix Thoroughly: Vortex vigorously. Gentle warming (to ~37°C) and sonication may be required to facilitate complete dissolution.[5] The final formulation should be a clear, particle-free solution.

-

Sterilization (Optional): If required, the final solution can be filter-sterilized using a 0.22 µm syringe filter compatible with the vehicle.

-

Administration: Administer via the desired intravenous route (e.g., tail vein).

Example In Vivo Experimental Workflow

The following workflow describes a typical xenograft study to evaluate the efficacy of this compound in mice.

Protocol 3: Example In Vivo Efficacy Study in an A375 Xenograft Model

Animal Model:

Procedure:

-

Cell Implantation: Subcutaneously inject 5 x 10⁶ A375 human melanoma cells in a 1:1 mixture of media and Matrigel into the flank of each mouse.

-

Tumor Growth: Allow tumors to grow. Monitor tumor size using calipers and calculate volume (Volume = 0.5 x Length x Width²).

-

Randomization: When tumors reach an average size of 150-200 mm³, randomize mice into treatment groups (e.g., Vehicle control, this compound 100 mg/kg).

-

Dosing:

-

Monitoring: Monitor tumor volumes and animal body weight 2-3 times per week as indicators of efficacy and toxicity, respectively.

-

Pharmacodynamic (PD) Assessment:

-

Pharmacokinetic (PK) Assessment:

-

Collect blood samples via cardiac puncture or tail vein at various time points post-dosing (e.g., 0.5, 1, 2, 4, 8, 24 hours).[4]

-

Process blood to plasma and store at -80°C until analysis by LC-MS/MS to determine this compound concentrations.

-

References

- 1. Antitumor efficacy of the novel RAF inhibitor this compound is predicted by BRAFV600E mutational status and sustained extracellular signal-regulated kinase/mitogen-activated protein kinase pathway suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Antitumor efficacy of the novel RAF inhibitor this compound is predicted by BRAFV600E mutational status and sustained extracellular signal-regulated kinase/mitogen-activated protein kinase pathway suppression. | Semantic Scholar [semanticscholar.org]

- 3. Inhibitors that stabilize a closed RAF kinase domain conformation induce dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. apexbt.com [apexbt.com]

- 6. This compound, a BRAFV600E inhibitor, protects kidney podocytes from death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. glpbio.com [glpbio.com]

- 10. researchgate.net [researchgate.net]

- 11. Disposition of this compound, a B-RAF kinase inhibitor in preclinical species - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Western Blot Analysis of pERK Modulation by GDC-0879

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive protocol for the analysis of phosphorylated Extracellular signal-Regulated Kinase (pERK) levels by Western blot in cell lines treated with GDC-0879, a potent and selective inhibitor of B-Raf kinase.[1][2][3] The RAF/MEK/ERK signaling cascade is a critical pathway in cellular proliferation and is frequently dysregulated in cancer.[4] this compound has been shown to effectively inhibit this pathway, particularly in cells harboring the B-Raf V600E mutation, leading to a reduction in downstream ERK phosphorylation.[1][3] This document outlines the necessary steps for cell culture and treatment, protein extraction, quantification, and immunodetection of pERK, total ERK, and a loading control, enabling researchers to accurately assess the pharmacological effects of this compound.

Introduction

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the RAF, MEK, and ERK kinases, plays a pivotal role in regulating cell growth, differentiation, and survival.[4] The B-Raf V600E mutation is a common oncogenic driver, leading to constitutive activation of this pathway.[4] this compound is a small molecule inhibitor that selectively targets B-Raf, including the V600E mutant, thereby suppressing downstream signaling.[1][3] A key pharmacodynamic marker of this compound activity is the reduction of phosphorylated ERK (pERK).[3][5] Western blotting is a widely used and robust method to quantify changes in protein phosphorylation. This protocol provides a detailed methodology for performing a Western blot to analyze pERK levels following this compound treatment.

Signaling Pathway

The following diagram illustrates the canonical RAF/MEK/ERK signaling pathway and the point of inhibition by this compound.

Caption: RAF/MEK/ERK signaling pathway with this compound inhibition.

Experimental Workflow

The overall experimental workflow for analyzing pERK levels after this compound treatment is depicted below.

Caption: Experimental workflow for pERK Western blot analysis.

Quantitative Data

The inhibitory activity of this compound on the RAF/MEK/ERK pathway has been quantified in various cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are summarized below.

| Parameter | Cell Line | Value | Reference |

| IC50 (pMEK1 inhibition) | A375 (B-Raf V600E) | 59 nM | [1][2] |

| IC50 (pMEK1 inhibition) | Colo205 (B-Raf V600E) | 29 nM | [1][2] |

| IC50 (pERK inhibition) | Cellular | 63 nM | [1][2] |

| EC50 (Cellular Viability) | Malme3M (B-Raf V600E) | 0.75 µM | [1][3] |

Experimental Protocols

Materials and Reagents

-

Cell Line: A375 human melanoma cell line (B-Raf V600E mutant) or other relevant cell line.

-

Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

This compound: Prepare a stock solution (e.g., 10 mM) in DMSO.[3]

-

Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold.

-

RIPA Lysis Buffer: (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS).[6]

-

Protease and Phosphatase Inhibitor Cocktails: Add to lysis buffer immediately before use.[7][8]

-

BCA Protein Assay Kit

-

4x Laemmli Sample Buffer

-

SDS-PAGE Gels

-

PVDF Membrane

-

Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies:

-

Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)

-

Rabbit anti-p44/42 MAPK (Erk1/2)

-

Mouse or Rabbit anti-β-actin or anti-GAPDH (loading control)

-

-

Secondary Antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Enhanced Chemiluminescence (ECL) Substrate

-

Chemiluminescence Imaging System

Protocol

1. Cell Culture and Treatment

-

Culture A375 cells in appropriate medium at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Allow cells to adhere and grow for 24 hours.

-

Prepare serial dilutions of this compound in cell culture medium. A suggested concentration range is 0 (DMSO control) to 1 µM, including concentrations around the IC50 value (e.g., 10 nM, 50 nM, 100 nM, 500 nM).

-

Remove the old medium and add the medium containing the different concentrations of this compound or DMSO vehicle control.

-

Incubate the cells for a predetermined time, for example, 2 hours, to observe effects on pERK levels.

2. Protein Extraction

-

Place the 6-well plates on ice.

-

Aspirate the medium and wash the cells twice with ice-cold PBS.[6][9]

-

Add 100-150 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well.[7]

-

Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[6][9]

-

Incubate the lysates on ice for 30 minutes, with occasional vortexing.[6][8]

-

Centrifuge the lysates at 16,000 x g for 20 minutes at 4°C to pellet cellular debris.[6][8]

-

Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.[6][8]

3. Protein Quantification

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.

4. Western Blotting

-

To 20-30 µg of protein from each sample, add 4x Laemmli sample buffer to a final concentration of 1x.

-

Boil the samples at 95-100°C for 5 minutes.[6]

-

Load the samples onto an SDS-PAGE gel (e.g., 10% or 12%).

-

Run the gel until the dye front reaches the bottom.

-

Transfer the proteins from the gel to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary antibody against pERK (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To detect total ERK and the loading control on the same membrane, the membrane can be stripped of the pERK antibodies and re-probed. Alternatively, run parallel gels.

-

If re-probing, incubate the membrane with a stripping buffer, wash thoroughly, and re-block before incubating with the primary antibody for total ERK. Repeat the subsequent steps.

-

Finally, re-probe for the loading control (β-actin or GAPDH) to confirm equal protein loading across all lanes.

5. Data Analysis and Quantification

-

Quantify the band intensities for pERK, total ERK, and the loading control using densitometry software (e.g., ImageJ).

-

Normalize the pERK signal to the total ERK signal for each sample.

-

Further normalize the pERK/total ERK ratio to the loading control to account for any loading inaccuracies.

-

Plot the normalized pERK levels against the concentration of this compound to determine the dose-dependent inhibition.

Troubleshooting

-

No or weak pERK signal: Ensure the use of fresh phosphatase inhibitors. Check the activity of the primary and secondary antibodies.

-

High background: Increase the number and duration of washes. Optimize the antibody concentrations and blocking time.

-

Uneven loading: Ensure accurate protein quantification and careful loading of the gel. Always normalize to a loading control.

-

Paradoxical ERK activation: In some cellular contexts (e.g., wild-type B-Raf cells with upstream RAS activation), RAF inhibitors like this compound can cause paradoxical activation of the MAPK pathway.[4][10] Be aware of the genetic background of your cell line.

By following this detailed protocol, researchers can reliably investigate the inhibitory effects of this compound on the RAF/MEK/ERK signaling pathway, providing valuable insights for cancer research and drug development.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]

- 4. Biological challenges of BRAF inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GDC 0879 | Raf Kinase Inhibitors: R&D Systems [rndsystems.com]

- 6. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]

- 7. Cellular protein extraction and Western blotting using dry transfer (iBlot system) [protocols.io]

- 8. ptglab.com [ptglab.com]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. This compound, a BRAFV600E inhibitor, protects kidney podocytes from death - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Determination of GDC-0879 IC50 in A375 and Colo205 Cells